

# An In-depth Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)benzenesulfonamide

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## Compound of Interest

	4-
Compound Name:	(Dimethylamino)benzenesulfonami de
Cat. No.:	B2440055

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## Introduction: Unveiling a Versatile Chemical Moiety

**4-(Dimethylamino)benzenesulfonamide** (DMABS) is a sulfonamide derivative that serves as a crucial building block in various chemical and pharmaceutical applications. Its unique molecular architecture, featuring a benzenesulfonamide core functionalized with a dimethylamino group, imparts a distinct set of physicochemical properties that are pivotal to its utility. This compound is frequently utilized as a pharmaceutical intermediate in the synthesis of more complex drug molecules and finds applications in the development of dyes and specialized polymers.<sup>[1][2]</sup>

This guide provides a comprehensive exploration of the core physicochemical characteristics of DMABS. Moving beyond a simple data sheet, this document delves into the causality behind these properties, offers detailed experimental protocols for their characterization, and presents a framework for assessing the molecule's stability. The insights herein are designed to empower researchers and development professionals to leverage the full potential of this versatile compound with scientific rigor and confidence.

## Molecular Identity and Core Physicochemical Profile

The foundational step in characterizing any chemical entity is to establish its unequivocal identity and summarize its fundamental physical properties.

## Chemical Structure and Identifiers

The structure of DMABS is defined by a central benzene ring substituted at the 1-position with a sulfonamide group (-SO<sub>2</sub>NH<sub>2</sub>) and at the 4-position with a dimethylamino group (-N(CH<sub>3</sub>)<sub>2</sub>).

Caption: Chemical Structure of **4-(Dimethylamino)benzenesulfonamide**.

- CAS Number: 6162-21-6[\[1\]](#)[\[2\]](#)
- Molecular Formula: C<sub>8</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>S[\[1\]](#)[\[2\]](#)
- Molecular Weight: 200.26 g/mol [\[2\]](#)

## Summary of Physicochemical Properties

The following table consolidates the key quantitative physicochemical data for DMABS, providing a quick reference for laboratory applications.

Property	Value	Source(s)
Melting Point	209-211 °C	<a href="#">[1]</a>
Boiling Point	372.5 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.281 g/cm <sup>3</sup>	<a href="#">[1]</a>
pKa	10.36 ± 0.14 (Predicted)	<a href="#">[1]</a>
Solubility	Slightly soluble in DMSO and Methanol. Low solubility in water.	<a href="#">[1]</a> <a href="#">[3]</a>
Refractive Index	1.664	<a href="#">[1]</a>

## In-Depth Analysis of Critical Properties

Understanding the "why" behind the data is paramount for effective application and method development. This section explores the interplay between the molecular structure of DMABS and its observable properties.

## Solubility Profile: A Tale of Two Moieties

The solubility of DMABS is a direct consequence of its amphiphilic nature. The nonpolar benzene ring and dimethyl groups contribute to its hydrophobic character, leading to low solubility in aqueous media.<sup>[3]</sup> Conversely, the polar sulfonamide and the tertiary amine functionalities allow for interactions with polar organic solvents.

- **Aqueous Solubility:** As with many benzenesulfonamides, DMABS exhibits low water solubility.<sup>[3]</sup>
- **Organic Solubility:** The compound is noted to be slightly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like Methanol.<sup>[1]</sup> This makes these solvents suitable for preparing stock solutions for biological assays or analytical standards.
- **Influence of pH:** The acidity of the sulfonamide proton (N-H) and the basicity of the dimethylamino group mean that the net charge on the molecule can be manipulated by adjusting the pH of the medium. Under alkaline conditions, the sulfonamide can be deprotonated to form a more soluble salt, a common strategy for enhancing the aqueous solubility of sulfonamide drugs.<sup>[3]</sup>

## Acidity and Basicity: The Role of pKa

The predicted pKa of 10.36 is associated with the proton on the sulfonamide nitrogen.<sup>[1]</sup> This value indicates that the sulfonamide is a very weak acid, and will be predominantly in its neutral, protonated form under physiological pH (7.4) and in most chromatographic conditions. This information is critical for:

- **Drug Development:** Predicting the ionization state in the body, which affects absorption, distribution, metabolism, and excretion (ADME) properties.
- **Analytical Method Development:** Selecting an appropriate pH for the mobile phase in reversed-phase HPLC to ensure a consistent, single ionization state, leading to sharp, reproducible peaks.

## Stability and Storage

Proper storage is essential to maintain the integrity of DMABS.

- Recommended Storage: The compound should be stored at room temperature, sealed in a dry environment to protect it from moisture and atmospheric contaminants.[\[1\]](#)
- Degradation Pathways: While specific degradation kinetics for DMABS are not readily available, studies on structurally related compounds like 4-(N,N-dimethylamino)phenol (4-DMAP) show that stability is highly pH-dependent.[\[4\]](#) For 4-DMAP, maximum stability was found in the pH range of 2.0 to 3.0.[\[4\]](#) This suggests that DMABS may be susceptible to hydrolysis under strongly acidic or basic conditions. The inclusion of non-aqueous co-solvents can also enhance stability.[\[4\]](#)

## Spectroscopic and Analytical Characterization

Confirming the identity and purity of DMABS requires a suite of analytical techniques. This section outlines the expected spectroscopic signatures and a robust chromatographic method.

### Infrared (IR) Spectroscopy

The IR spectrum of DMABS will exhibit characteristic absorption bands corresponding to its functional groups. These are essential for structural confirmation.

- N-H Stretch: A peak in the region of 3300-3400  $\text{cm}^{-1}$  corresponding to the sulfonamide N-H bond.
- C-H Stretches: Aromatic C-H stretches will appear just above 3000  $\text{cm}^{-1}$ , while aliphatic C-H stretches from the methyl groups will be just below 3000  $\text{cm}^{-1}$ .
- S=O Stretches: Two strong, characteristic bands for the sulfonyl group ( $\text{SO}_2$ ) will be present, typically around 1350  $\text{cm}^{-1}$  (asymmetric) and 1160  $\text{cm}^{-1}$  (symmetric).[\[5\]](#)[\[6\]](#)
- C-N Stretch: The stretching vibration of the aromatic carbon to the dimethylamino nitrogen will appear in the 1360-1250  $\text{cm}^{-1}$  region.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure and chemical environment of the hydrogen and carbon atoms.

- $^1\text{H}$  NMR:

- Aromatic Protons: The protons on the benzene ring will appear as two distinct doublets in the aromatic region (~6.5-8.0 ppm), characteristic of a 1,4-disubstituted pattern.
- Dimethyl Protons ( $-\text{N}(\text{CH}_3)_2$ ): A sharp singlet integrating to six protons will be observed in the upfield region, typically around 3.0 ppm.
- Sulfonamide Proton ( $-\text{SO}_2\text{NH}_2$ ): A broad singlet, whose chemical shift can vary depending on the solvent and concentration, will correspond to the two protons on the sulfonamide nitrogen.

- $^{13}\text{C}$  NMR:

- Aromatic Carbons: Four distinct signals are expected in the aromatic region (~110-155 ppm). The carbon attached to the dimethylamino group will be the most shielded (lowest ppm), while the carbon attached to the electron-withdrawing sulfonamide group will be more deshielded (higher ppm).
- Methyl Carbons ( $-\text{N}(\text{CH}_3)_2$ ): A single signal for the two equivalent methyl carbons will appear in the aliphatic region, typically around 40 ppm.

## Experimental Methodologies and Protocols

To ensure scientific integrity, all protocols must be robust and self-validating. The following sections provide detailed, step-by-step methodologies for key analytical workflows.

### Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the gold-standard method for determining equilibrium solubility.

**Rationale:** The shake-flask method ensures that a true equilibrium between the solid solute and the solvent is reached, providing a thermodynamically accurate solubility value.

**Methodology:**

- Preparation: Add an excess amount of DMABS to a known volume of purified water (or a relevant buffer) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
- Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at a high speed to pellet the excess solid.
- Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.
- Filtration: Filter the aliquot through a 0.22 µm filter (e.g., PVDF or PTFE) that has been pre-validated for low compound binding.
- Quantification: Dilute the filtered sample with a suitable solvent (e.g., mobile phase) and analyze its concentration using a validated HPLC-UV method (as described in Protocol 4.2).
- Calculation: Determine the solubility in mg/mL or mol/L by comparing the measured concentration against a standard calibration curve.

## Protocol: HPLC Method for Purity Assessment and Quantification

This protocol provides a robust reversed-phase HPLC method suitable for purity testing and stability-indicating assays.

**Rationale:** Reversed-phase HPLC is the premier technique for separating small organic molecules from their impurities and degradation products. The choice of a C18 column provides excellent hydrophobic retention, while a buffered mobile phase ensures analyte ionization is controlled for optimal peak shape.



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Caption: Workflow for HPLC Purity Analysis of DMABS.

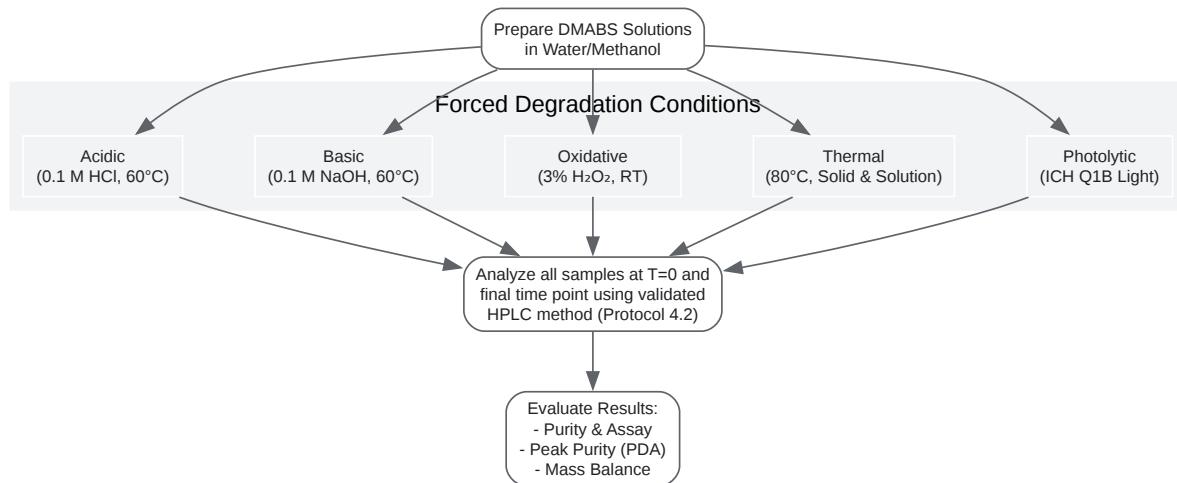
#### Methodology:

- Column: C18, 4.6 x 150 mm, 5 μm particle size
- Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 μL
- Detector: UV-Vis at 254 nm
- Run Time: 10 minutes

## Protocol: Forced Degradation and Stability Study

This protocol outlines a study to identify potential degradation products and establish a stability-indicating method.

**Rationale:** Forced degradation studies intentionally stress the compound to predict its long-term stability and ensure the analytical method can separate the intact drug from any degradants. This is a core requirement of regulatory guidelines.[\[7\]](#)[\[8\]](#)



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Caption: Workflow for a Forced Degradation Study.

#### Methodology:

- Prepare Samples: Prepare solutions of DMABS at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.
- Apply Stress Conditions:
  - Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
  - Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.
  - Oxidation: Add 3% H<sub>2</sub>O<sub>2</sub> and store at room temperature for 24 hours.
  - Thermal Degradation: Store both solid material and solution at 80 °C for 7 days.
  - Photostability: Expose the solid and solution to light as per ICH Q1B guidelines.

- **Analysis:** At appropriate time points, neutralize the acidic and basic samples, then analyze all stressed samples, along with an unstressed control, using the HPLC method from Protocol 4.2, preferably with a photodiode array (PDA) detector.
- **Evaluation:** Assess the results for loss of parent compound, formation of degradation products, and mass balance. The ability of the HPLC method to resolve all degradation peaks from the parent peak confirms its status as "stability-indicating."

## Conclusion

**4-(Dimethylamino)benzenesulfonamide** is a compound whose utility is deeply rooted in its distinct physicochemical properties. Its moderate polarity, predictable pKa, and defined spectroscopic profile make it a well-behaved molecule for synthetic and analytical applications. By understanding the interplay between its structure and properties—from solubility and stability to spectroscopic signatures—researchers and developers can design more effective experiments, create robust analytical methods, and accelerate the journey from laboratory research to industrial application. This guide serves as a foundational resource, promoting a scientifically rigorous approach to the characterization and application of this important chemical intermediate.

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